2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid typically involves the reaction of 2-methylphenyl isocyanate with benzyl alcohol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the carbamoyl linkage . The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield . The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-chlorophenyl)carbamoyl]methyl}benzoic acid: Similar structure with a chlorine substituent instead of a methyl group.
2-{[(2-fluorophenyl)carbamoyl]methyl}benzoic acid: Similar structure with a fluorine substituent.
2-{[(2-bromophenyl)carbamoyl]methyl}benzoic acid: Similar structure with a bromine substituent.
Uniqueness
2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity . The presence of the methyl group can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSLLRLEIJEUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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